

"1,2-Bis(2-cyanoethoxy)ethane" molecular structure and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis(2-cyanoethoxy)ethane

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An In-depth Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of **1,2-Bis(2-cyanoethoxy)ethane**. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Molecular Structure and Identification

1,2-Bis(2-cyanoethoxy)ethane, a dinitrile compound, possesses a flexible ether linkage. Its chemical structure and nomenclature are fundamental to its properties and applications.

Molecular Formula: C₈H₁₂N₂O₂[\[1\]](#)[\[2\]](#)

IUPAC Name: 3-[2-(2-cyanoethoxy)ethoxy]propanenitrile[\[2\]](#)

Synonyms: 3,3'-(Ethylenedioxy)dipropionitrile, Ethylene Glycol Bis(propionitrile) Ether, Ethylene Glycol Bis(2-cyanoethyl) Ether[\[1\]](#)[\[3\]](#)[\[4\]](#)

CAS Number: 3386-87-6[\[1\]](#)[\[2\]](#)

Molecular Weight: 168.19 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Properties

The physical and chemical characteristics of **1,2-Bis(2-cyanoethoxy)ethane** are summarized in the table below. The compound is typically a colorless to light yellow liquid at room temperature.[\[3\]](#)

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	358.5 °C at 760 mmHg	[5]
165 °C at 5 mmHg	[3]	
Density	1.07 g/mL	[1]
Refractive Index	n _{20/D} 1.447-1.451	[3]

Spectroscopic Characterization

The structural elucidation of **1,2-Bis(2-cyanoethoxy)ethane** is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[\[6\]](#)

- Expected Chemical Shifts (ppm):
 - Triplet corresponding to the -CH₂-CN protons.
 - Triplet corresponding to the -O-CH₂- protons adjacent to the cyanoethyl group.
 - Singlet corresponding to the central -O-CH₂-CH₂-O- protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.

- Expected Chemical Shifts (ppm):
 - Signal for the nitrile carbon (-CN).
 - Signal for the methylene carbon adjacent to the nitrile group (-CH₂-CN).
 - Signal for the methylene carbon adjacent to the ether oxygen (-O-CH₂-).
 - Signal for the central ethoxy carbons (-O-CH₂-CH₂-O-).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.^[7]

- Molecular Ion Peak (M⁺): Expected at m/z = 168.
- Major Fragmentation Peaks: Fragmentation would likely involve cleavage of the ether linkages and loss of cyanoethyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

- Characteristic Absorption Bands (cm⁻¹):
 - A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
 - Strong C-O stretching vibrations in the region of 1100-1200 cm⁻¹ due to the ether linkages.
 - C-H stretching vibrations from the methylene groups in the 2850-3000 cm⁻¹ region.

Experimental Protocols

Synthesis of 1,2-Bis(2-cyanoethoxy)ethane

A common method for the preparation of **1,2-Bis(2-cyanoethoxy)ethane** involves the cyanoethylation of ethylene glycol with acrylonitrile.^[8] A general procedure is outlined below.

Materials:

- Ethylene glycol
- Acrylonitrile
- A basic catalyst (e.g., aqueous solution of triethyl benzyl ammonium hydroxide and sodium hydroxide)^[8]

Procedure:

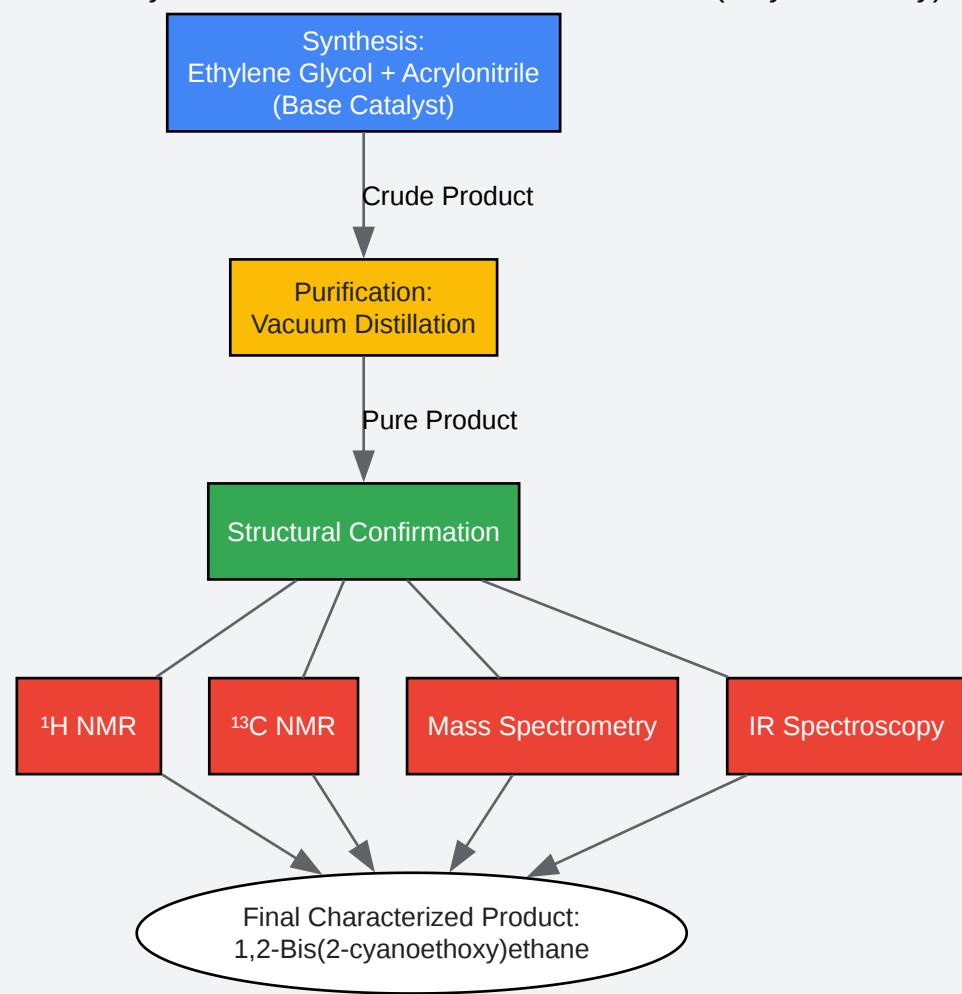
- To a reaction vessel containing ethylene glycol, the basic catalyst solution is added.^[8]
- Acrylonitrile is then added dropwise to the mixture while maintaining the reaction temperature between 30 °C and 70 °C.^[8]
- The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up to neutralize the catalyst and remove any unreacted starting materials.
- The crude product is then purified, typically by vacuum distillation, to yield pure **1,2-Bis(2-cyanoethoxy)ethane**.

Another described method involves the reaction of ethylene glycol with acrylonitrile in the presence of anhydrous lithium hydroxide.^[9]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **1,2-Bis(2-cyanoethoxy)ethane**.

Workflow for Synthesis and Characterization of 1,2-Bis(2-cyanoethoxy)ethane

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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization of **1,2-Bis(2-cyanoethoxy)ethane**.

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- To cite this document: BenchChem. ["1,2-Bis(2-cyanoethoxy)ethane" molecular structure and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360052#1-2-bis-2-cyanoethoxy-ethane-molecular-structure-and-characterization>]

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